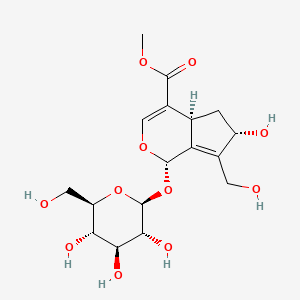

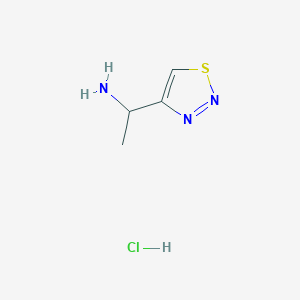

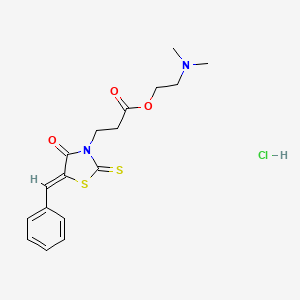

![molecular formula C23H22ClN3O4 B2527052 methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251612-75-5](/img/structure/B2527052.png)

methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with several functional groups. It contains a naphthyridin core, which is a type of nitrogen-containing heterocycle . It also has an amide group and a benzoate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridin ring, the introduction of the amide and benzoate groups, and the addition of the methyl and chloro groups . The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide and ester groups could be hydrolyzed, and the naphthyridin ring could participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Pyrano Quinoline Derivatives : A study on the design of new pyrano quinoline derivatives explored their synthesis and evaluated their antimicrobial activity. This research outlines a method for selectively converting specific chemical structures to 5-iminoether and other derivatives through reactions with sodium alkoxy in alcohol and acetic acid reflux, demonstrating the compound's utility in creating biologically active molecules (Rahul Watpade & R. Toche, 2017).

Ruthenium Catalysts for Ketone Reduction : Another application is seen in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are utilized for ketone reduction. This showcases the compound's role in catalysis and its potential for facilitating specific types of chemical reactions (S. Facchetti et al., 2016).

Interaction with Biological Molecules

- DNA Interaction Studies : Thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids synthesized under microwave irradiation were studied for their interaction with DNA. These studies are crucial for understanding the potential biological applications and interactions of these compounds, suggesting their use in developing new therapeutic agents (T. R. R. Naik et al., 2006).

Anticancer Evaluation

- Anticancer Properties : Research into the synthesis, characterization, and anticancer evaluation of specific benzimidazole derivatives highlighted the utility of these compounds in medicinal chemistry, especially for their potential anticancer properties. Such studies demonstrate the compound's relevance in drug discovery and development (Salahuddin et al., 2014).

Fluorescence and Sensing Applications

- Fluorescent DNA-binding Compounds : The one-pot synthesis of dibenzo[b,h][1,6]naphthyridines and their application as fluorescent DNA-binding compounds reveal the potential of these chemicals in bioimaging and sensing. Their strong fluorescence and change in fluorescence intensity upon DNA intercalation make them valuable tools for biological research and diagnostics (K. Okuma et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c1-13-18(24)8-7-16-21(13)26-19-9-10-27(11-17(19)22(16)29)12-20(28)25-15-5-3-14(4-6-15)23(30)31-2/h3-8H,9-12H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFARHPFBXWTNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)

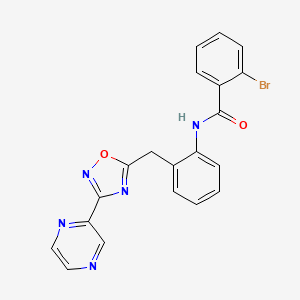

![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)